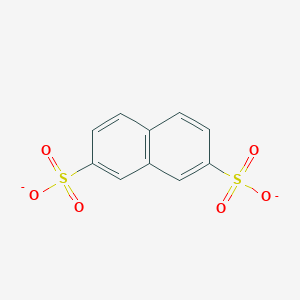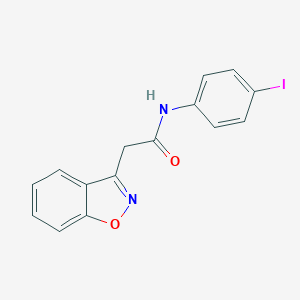
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide, also known as BI-4, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. BI-4 has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide is not fully understood, but it has been shown to interact with several molecular targets in cells. 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide leads to changes in gene expression that can result in cell death or other cellular responses. 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has a range of biochemical and physiological effects that have been studied in vitro and in vivo. In cancer cells, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to induce cell death through apoptosis and autophagy. In neurodegenerative disease models, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation models, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide as a research tool is its specificity for HDAC inhibition and CK2 inhibition. This specificity allows researchers to study the effects of these molecular targets on cellular processes without the confounding effects of other compounds. One limitation of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide is its relatively low potency compared to other HDAC inhibitors and CK2 inhibitors. This limitation can be overcome by using higher concentrations of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide or by using 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide in combination with other compounds.
Future Directions
There are several future directions for research on 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide. One direction is to study the effects of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide in combination with other compounds, such as chemotherapy drugs or other HDAC inhibitors. Another direction is to study the effects of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide in animal models of disease, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide and its effects on cellular processes.
Synthesis Methods
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzisoxazole with 4-iodobenzyl bromide, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide.
Scientific Research Applications
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been studied for its potential as a therapeutic agent in a range of diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. In neurodegenerative disease research, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models. In inflammation research, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to reduce inflammation and oxidative stress in vitro and in vivo.
properties
Molecular Formula |
C15H11IN2O2 |
|---|---|
Molecular Weight |
378.16 g/mol |
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C15H11IN2O2/c16-10-5-7-11(8-6-10)17-15(19)9-13-12-3-1-2-4-14(12)20-18-13/h1-8H,9H2,(H,17,19) |
InChI Key |
RXPHDXGRMJBDEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan](/img/structure/B229833.png)
![2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229834.png)
![4-{[(2,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229837.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229838.png)
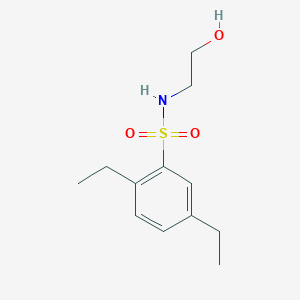

![{[(4-Chloro-3-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B229848.png)
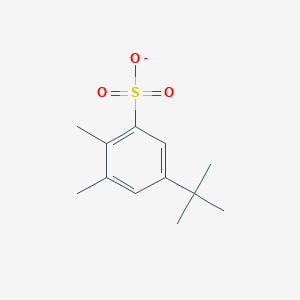
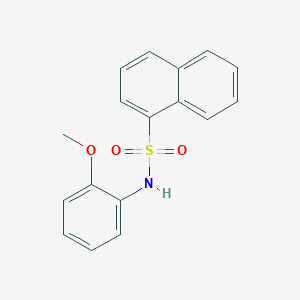
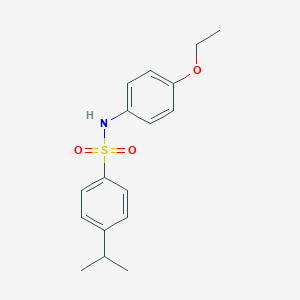
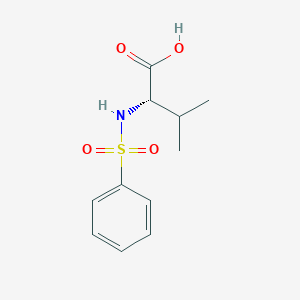
![N-[(4-methoxyphenyl)sulfonyl]tryptophan](/img/structure/B229855.png)
